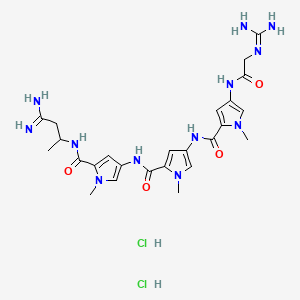
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an isocyanate or a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazolidinone ring.
Scientific Research Applications
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antimicrobial properties and potential use as antibiotics.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one: A chiral oxazolidinone with unique structural features.
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both ethenyl and methyl groups
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5-9(4)7(6(2)3)10-8(11)12-9/h5-7H,1H2,2-4H3,(H,10,11)/t7-,9?/m0/s1 |
InChI Key |
WVJXAJFBBIJWPT-JAVCKPHESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=O)N1)(C)C=C |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


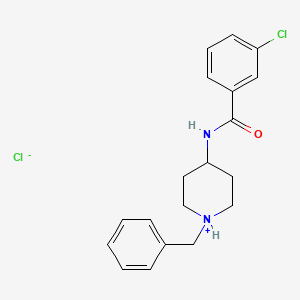
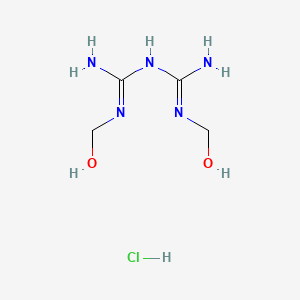

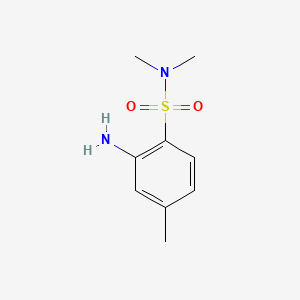

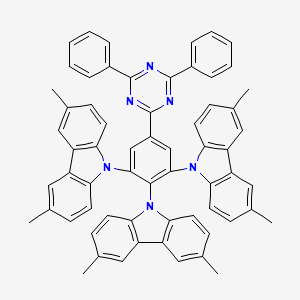
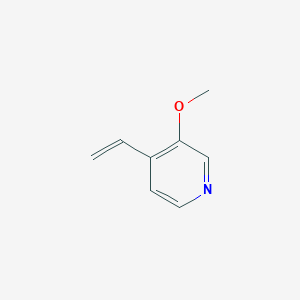
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
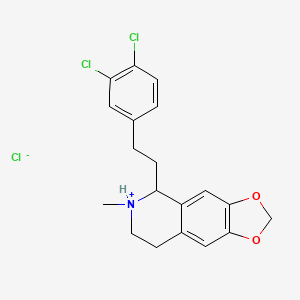
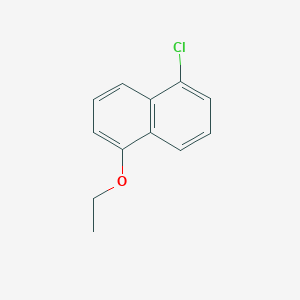
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
